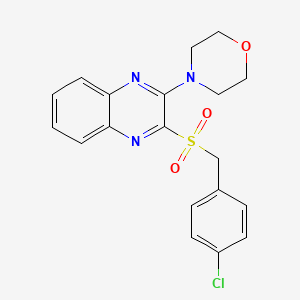
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is a versatile chemical compound with a unique structure that enables a wide range of applications in scientific research. This compound is part of the quinoxaline family, which is known for its significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Métodos De Preparación
The synthesis of 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying various biological processes.
Medicine: This compound has potential therapeutic uses due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, leading to various biological effects. The sulfonyl group enhances its ability to form stable interactions with these targets, contributing to its pharmacological activity .
Comparación Con Compuestos Similares
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is unique due to its specific combination of functional groups. Similar compounds include:
Quinoxaline: A nitrogen-containing heterocyclic compound with a wide range of biological activities.
Sulfonamides: Known for their antimicrobial properties and used in various therapeutic applications.
Morpholine derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its combined quinoxaline, sulfonyl, and morpholine moieties, which provide a unique set of properties and applications.
Propiedades
IUPAC Name |
4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUMUIWYUWLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













